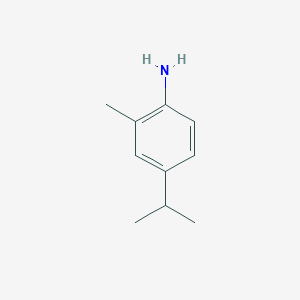

4-Isopropyl-2-methylaniline

Description

Properties

IUPAC Name |

2-methyl-4-propan-2-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-7(2)9-4-5-10(11)8(3)6-9/h4-7H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYWNLVJBQRJIOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112121-89-8 | |

| Record name | 2-methyl-4-(propan-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Reaction Mechanisms of 4 Isopropyl 2 Methylaniline

Electrophilic Aromatic Substitution (EAS) Patterns

The benzene (B151609) ring of 4-Isopropyl-2-methylaniline is highly activated towards electrophilic aromatic substitution due to the cumulative electron-donating effects of the amine, methyl, and isopropyl groups. byjus.com This heightened reactivity makes reactions like halogenation, nitration, and sulfonation proceed under milder conditions compared to benzene itself. byjus.comchemistrysteps.com

The reactivity of an aromatic ring in EAS reactions is largely governed by the nature of the substituents it carries. Substituents that donate electron density to the ring increase its nucleophilicity, thereby "activating" it for attack by an electrophile. libretexts.org In this compound, all three substituents are activators.

Amino Group (-NH₂): This is one of the most powerful activating groups. libretexts.org It donates its lone pair of electrons to the aromatic pi-system through resonance. This effect significantly increases the electron density at the ortho and para positions, stabilizing the cationic intermediate (the arenium ion) formed during electrophilic attack. byjus.comlkouniv.ac.in

Methyl (-CH₃) and Isopropyl (-CH(CH₃)₂) Groups: As alkyl groups, both the methyl and isopropyl substituents are weak activating groups. They donate electron density primarily through an inductive effect (pushing sigma electrons towards the ring) and hyperconjugation. libretexts.org

The combined presence of these three activating groups renders the this compound ring highly susceptible to electrophilic attack. The activating effect is dominated by the powerful resonance donation from the amino group, with the alkyl groups providing additional, albeit weaker, activation.

| Substituent Group | Activating/Deactivating Effect | Directing Effect | Mechanism of Activation |

| -NH₂ (Amino) | Strong Activator | Ortho, Para | Resonance (electron-donating) |

| -CH₃ (Methyl) | Weak Activator | Ortho, Para | Inductive, Hyperconjugation |

| -CH(CH₃)₂ (Isopropyl) | Weak Activator | Ortho, Para | Inductive, Hyperconjugation |

Regiochemistry in EAS is determined by the directing effects of the existing substituents. Ortho, para-directing groups guide incoming electrophiles to the carbons adjacent (ortho) or opposite (para) to them. In this compound, all three substituents are ortho, para-directors.

The directing effects are as follows:

-NH₂ at C1: Directs to C2 (occupied), C4 (occupied), and C6.

-CH₃ at C2: Directs to C1 (occupied), C3, and C5.

-Isopropyl at C4: Directs to C3, C5, and C1 (occupied).

The consensus of these directing effects strongly favors substitution at the C3 and C5 positions. However, the final product distribution is heavily influenced by steric hindrance. lkouniv.ac.inwikipedia.org

Position C3: Is sterically hindered by the adjacent methyl group at C2.

Position C5: Is sterically hindered by the adjacent and bulky isopropyl group at C4.

Position C6: Is sterically hindered by the amino group at C1.

Due to the high reactivity conferred by the amino group, reactions like bromination can be difficult to control, often leading to poly-substituted products. libretexts.org To achieve selective monosubstitution, the reactivity of the amino group is often attenuated by converting it into an acetamide (B32628) (-NHCOCH₃). chemistrysteps.comdoubtnut.com This protecting group is still an ortho, para-director but is less activating, preventing overreaction. doubtnut.com The bulk of the acetyl group also enhances steric hindrance, which can further influence regioselectivity, typically favoring the para position. chemistrysteps.comlibretexts.org In the case of N-acetylated this compound, with the para position blocked, substitution would be directed to the remaining ortho positions (C6 and C3/C5 relative to the original amine), with the outcome depending on the precise steric and electronic balance.

Under strongly acidic conditions, such as during nitration with a mixture of nitric and sulfuric acids, the amino group can be protonated to form an anilinium ion (-NH₃⁺). byjus.comallen.in This group is strongly deactivating and a meta-director. This can lead to the formation of a significant amount of the meta-substituted product relative to the anilinium ion. allen.in

Nucleophilic Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile. It readily attacks electron-deficient centers (electrophiles). However, the reactivity is somewhat moderated by the steric hindrance imposed by the ortho-methyl group. nih.gov

The amine group of this compound can react with a variety of electrophilic reagents.

Acylation: This is a common reaction where the amine reacts with acyl halides (like acetyl chloride) or acid anhydrides to form amides. As mentioned, the formation of N-(4-isopropyl-2-methylphenyl)acetamide is a key strategy for protecting the amine group and moderating its reactivity during EAS. libretexts.orgdoubtnut.com

Alkylation: Reaction with alkyl halides can produce secondary and tertiary amines. However, these reactions can be difficult to control as the resulting secondary amine is often more nucleophilic than the primary amine, leading to over-alkylation and the formation of quaternary ammonium (B1175870) salts.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) yields sulfonamides.

Diazotization: In the presence of nitrous acid (usually generated in situ from NaNO₂ and a strong acid like HCl), primary arylamines form diazonium salts. These are highly versatile intermediates that can be converted into a wide range of functional groups (e.g., -OH, -CN, -F, -Cl, -Br). The resulting diazonium salt can also act as an electrophile in azo coupling reactions with activated aromatic rings like phenols or other anilines. chemistrysteps.comallen.in

Primary amines are well-known to participate in condensation reactions, which involve the joining of two molecules with the elimination of a small molecule, typically water.

A notable example is the reaction with formaldehyde (B43269). Anilines can condense with formaldehyde to form methylene-bridged compounds. For instance, 4,4'-Methylenebis(2-isopropyl-6-methylaniline) is formed by the condensation of two molecules of an aniline (B41778) derivative with formaldehyde, linking the aromatic rings at the position para to the amino groups. nih.gov Such reactions are a subset of Mannich-type reactions, which generally involve the aminoalkylation of an acidic proton-containing compound with formaldehyde and a primary or secondary amine. researchgate.net

The initial step in the condensation of an amine with a carbonyl compound is a nucleophilic addition to form a tetrahedral intermediate known as a hemiaminal or carbinolamine. mdpi.com These intermediates are often unstable and readily eliminate water to form the final condensation product. mdpi.com

One of the most fundamental condensation reactions of primary amines is their reaction with aldehydes and ketones to form imines (also known as Schiff bases). masterorganicchemistry.comredalyc.org This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by acid-catalyzed dehydration. masterorganicchemistry.comredalyc.org

Mechanism of Imine Formation:

Nucleophilic attack of the amine on the carbonyl carbon.

Proton transfer to form a zwitterionic hemiaminal intermediate.

Protonation of the hydroxyl group by an acid catalyst to make it a better leaving group (water).

Elimination of water to form a resonance-stabilized iminium ion.

Deprotonation to yield the neutral imine.

The reaction is reversible and is often driven to completion by removing the water as it is formed. sciencemadness.org The steric hindrance from the ortho-methyl group in this compound may slow the rate of imine formation compared to less hindered anilines.

Imines are valuable synthetic intermediates and can undergo several important transformations:

Reduction: Imines can be readily reduced to secondary amines using reducing agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. The two-step process of imine formation followed by reduction is known as reductive amination and is a powerful method for synthesizing amines. masterorganicchemistry.com

Hydrolysis: The formation of an imine is reversible. By treating an imine with aqueous acid, it can be hydrolyzed back to the original primary amine and carbonyl compound. masterorganicchemistry.com

Nucleophilic Addition: The carbon atom of the C=N double bond is electrophilic and can be attacked by nucleophiles, such as Grignard reagents or organolithium compounds, to form new carbon-carbon bonds.

Oxidation and Reduction Pathways

The amino group of this compound is susceptible to oxidation, while its synthesis often involves the reduction of a corresponding nitro-compound.

The chemical or electrochemical oxidation of aniline and its alkyl-substituted derivatives can yield a variety of products depending on the oxidant and reaction conditions. nih.gov The initial step in the oxidation of anilines is typically the formation of a cation radical. osti.gov For methyl-substituted anilines, these cation-radicals of the aniline cation configuration are the first step in their oxidation in strongly acidic media like HSO₃F. osti.gov

Subsequent reactions of this intermediate can lead to a range of products. In electrocatalytic oxidation of aniline, intermediates such as dianiline, 4-anilino phenol (B47542), and azobenzol have been detected. nih.gov The oxidation can also lead to the formation of benzoquinones. For substituted anilines, coupling reactions are common, often leading to the formation of colored dimeric and polymeric products like azobenzenes and azoxybenzenes. researchgate.netorientjchem.org The specific substitution pattern on this compound, with a blocked para-position and one ortho-position occupied, will direct coupling reactions to the remaining open ortho- and meta-positions, influencing the structure of the resulting polymeric materials.

The oxidation process can be summarized by the following general pathway, though the final product distribution is highly dependent on the specific reagents and conditions used:

General Aniline Oxidation Pathway

The most common synthetic route to aromatic amines like this compound is the selective reduction of the corresponding nitroaromatic compound, in this case, 4-isopropyl-2-methyl-1-nitrobenzene. This transformation is of significant industrial importance and can be achieved using various reducing systems. researchgate.net

Catalytic hydrogenation is a widely used method, employing catalysts such as palladium, platinum, or nickel. researchgate.net The reduction of nitroarenes is generally understood to proceed via one of two main pathways: a direct pathway or a condensation (indirect) pathway. acs.orgresearchgate.net

Direct Pathway : The nitro group is directly reduced to a nitroso intermediate, then to a hydroxylamine (B1172632), and finally to the amine.

Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂

Condensation Pathway : This route involves the condensation of the nitroso and hydroxylamine intermediates to form an azoxy compound, which is then further reduced to an azo compound, a hydrazo compound, and finally cleaved to the aniline.

Ar-NO + Ar-NHOH → Ar-N(O)=N-Ar → Ar-N=N-Ar → Ar-NH-NH-Ar → 2 Ar-NH₂

The chemoselectivity of the reduction is a key challenge, especially when other reducible functional groups are present. However, modern catalytic systems, including those based on manganese and cobalt, have shown high selectivity for the nitro group reduction. acs.org Isotopic labeling studies have been employed to elucidate the specific mechanism, confirming the role of the catalyst and hydrogen source in the hydrogenation process. nih.gov

| Catalyst System | Hydrogen Source | Typical Products | Reference |

| Pd@Fe₃O₄ | Tetrahydroxydiboron (THDB) / H₂O | Anilines | nih.gov |

| Manganese Pincer Complex | H₂ Gas | Anilines, Hydrazobenzenes | acs.org |

| Co₁/NC | H₂ or D₂ Gas | Anilines | researchgate.net |

| Pt, Pd, Ni Nanoparticles | H₂ Gas | Anilines | researchgate.net |

Advanced Mechanistic Studies

Deeper understanding of the reactivity of this compound comes from advanced mechanistic studies that probe its behavior in the gas phase, the influence of its specific structure, and the pathways it follows in catalytic cycles.

In atmospheric chemistry and combustion, the gas-phase reactions of aromatic compounds with radicals like hydroxyl (•OH) and methyl (•CH₃) are of great importance. While specific kinetic data for this compound is scarce, extensive studies on aniline and other alkyl-anilines provide a strong basis for predicting its behavior. nist.govnih.govcopernicus.org

A theoretical investigation of the reaction between aniline and the methyl radical revealed two primary competing pathways: H-abstraction from the -NH₂ group and •CH₃ addition to the aromatic ring. nih.gov

H-abstraction : C₆H₅NH₂ + •CH₃ → C₆H₅NH• + CH₄

Radical Addition : C₆H₅NH₂ + •CH₃ → [C₆H₅NH₂(CH₃)]•

The potential energy surface (PES) for this reaction shows that H-abstraction from the amino group is a key channel. nih.gov For this compound, H-abstraction could also occur from the alkyl side chains, though abstraction from the N-H bond is generally more favorable. The addition of the radical to the ring is also a significant pathway, with addition at the ortho and para positions being electronically favored. However, in this compound, the para position is blocked by the isopropyl group, and one ortho position is occupied by the methyl group. This would direct radical addition primarily to the unoccupied ortho and meta positions.

Computational studies on substituted anilines also allow for the determination of potential energy surfaces for conformational changes, such as the internal rotation of the methyl group or the torsional motion of the amino group, which are crucial for understanding their spectroscopic and reactive properties. colostate.eduresearchgate.net

Calculated Rate Expressions for Aniline + •CH₃ (T = 300–2000 K) Data from a theoretical study on the reaction of aniline with methyl radical.

| Reaction Pathway | Rate Expression (cm³ molecule⁻¹ s⁻¹) | Reference |

| H-abstraction from -NH₂ | k = 7.5 × 10⁻²³ T³.⁰⁴ exp(-40.63 kJ·mol⁻¹/RT) | nih.gov |

| •CH₃ addition to ortho-C | k = 2.29 × 10⁻³ T⁻³.¹⁹ exp(-56.94 kJ·mol⁻¹/RT) | nih.gov |

The substitution pattern of this compound, with alkyl groups at positions 2 and 4, introduces significant steric effects that modulate its reactivity compared to unsubstituted aniline. The ortho-methyl group and the bulky para-isopropyl group sterically hinder access to both the amino group and the adjacent positions on the ring.

Studies on very bulky anilines demonstrate that severe steric shielding around the amino group can suppress reactions at the nitrogen center, sometimes favoring electrophilic substitution on the aromatic ring instead. rsc.orgnih.gov In the case of this compound, the ortho-methyl group provides moderate steric hindrance to the amino group, which can influence the rate of reactions like N-alkylation or acylation.

Steric hindrance also plays a crucial role in directing electrophilic aromatic substitution. While the amino and alkyl groups are ortho-, para-directing, the existing substituents in this compound block one ortho and the para position. Therefore, incoming electrophiles are directed to the remaining open ortho (position 6) and meta (positions 3 and 5) positions. The steric bulk of the isopropyl group will likely disfavor substitution at the adjacent meta-position (position 3). This is a common strategy in organic synthesis, where protecting groups or existing substituents are used to control regioselectivity. For instance, the large acetyl group in N-acetylaniline sterically directs halogenation primarily to the para position. chemistrysteps.com

The effect of substituents on reaction rates can be quantified using the Hammett equation, which relates reaction rates to substituent constants (σ). wikipedia.org While primarily an electronic descriptor, deviations from the Hammett plot can sometimes be attributed to steric effects. For the oxidation of a series of meta-substituted anilines, a linear Hammett plot was obtained, indicating that in that specific system, electronic effects were dominant. orientjchem.org However, for other reactions, a concave Hammett plot can indicate a change in mechanism or the interplay of both steric and electronic effects. researchgate.netacadpubl.eu

Catalysis is central to the synthesis and transformation of this compound, particularly in hydrogenation and oxidation reactions.

Catalytic Reduction of Nitro Compounds: As discussed in section 3.3.2, the catalytic hydrogenation of 4-isopropyl-2-nitrobenzene is the primary route to this compound. The mechanism on the surface of a heterogeneous catalyst (e.g., Pt, Pd, Ni) involves several key steps: researchgate.netacs.org

Adsorption : Both the nitroaromatic compound and the hydrogen source (e.g., H₂) adsorb onto the catalyst surface. The interaction with the support material can influence the adsorption mode and selectivity. acs.org

Hydrogen Activation : Molecular hydrogen is dissociatively chemisorbed on the metal surface, forming reactive hydrogen adatoms.

Stepwise Reduction : The adsorbed nitro group is sequentially hydrogenated by the surface hydrogen atoms, passing through nitroso and hydroxylamine intermediates.

Desorption : The final product, this compound, desorbs from the catalyst surface, regenerating the active site.

Catalytic Oxidation: The catalytic oxidation of anilines can be achieved using various systems. A mechanism mimicking the action of cytochrome P450 enzymes uses iron-porphyrin complexes. aip.org Another effective system for aniline oxidation is methylrhenium trioxide (MTO) with hydrogen peroxide. acs.org In wet air oxidation processes, catalysts like ruthenium supported on ceria are highly active. researchgate.net The proposed mechanism for oxidation on these surfaces often involves the generation of radical species and follows these general steps:

Activation : The catalyst activates the oxidant (e.g., O₂, H₂O₂). In electrocatalytic oxidation, hydroxyl radicals can be generated at the anode surface. nih.gov

Substrate Interaction : The aniline derivative interacts with the activated catalyst or oxidant.

Electron Transfer/Radical Formation : An electron is transferred from the aniline to form an anilinium radical cation.

Product Formation : The radical intermediate undergoes further reactions (e.g., coupling, further oxidation) to form products like azobenzenes or undergoes complete oxidation to CO₂ and H₂O under harsh conditions. nih.govresearchgate.net

Derivatives Reactivity

The reactivity of this compound in forming derivatives is a cornerstone of its application in chemical synthesis. The primary amino group is the main site of reaction, enabling the construction of more complex molecules.

Diazotization and Azo Compound Formation from Isopropylanilines

The formation of azo compounds from primary aromatic amines like this compound is a well-established two-step process. The first step is diazotization, followed by an azo coupling reaction.

Diazotization

Diazotization involves the reaction of a primary aromatic amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C). cuhk.edu.hkyoutube.com The amine group of this compound acts as a nucleophile, attacking the nitrosonium ion (NO+) to form a diazonium salt. The presence of the electron-donating methyl and isopropyl groups on the benzene ring increases the nucleophilicity of the amino group, facilitating this reaction. The resulting 4-isopropyl-2-methyldiazenylium ion is an electrophile.

Azo Coupling

The second step is the azo coupling, an electrophilic aromatic substitution reaction where the newly formed diazonium salt reacts with a coupling agent. youtube.com This coupling partner is typically an electron-rich aromatic compound, such as a phenol or another aniline derivative. cuhk.edu.hkyoutube.com The diazonium ion acts as the electrophile, and the electron-donating groups on the coupling agent activate the ring towards substitution.

In the case of this compound, its diazonium salt would couple with an aromatic compound. The position of the coupling is directed by the substituents on the coupling partner. For instance, with phenols, the coupling generally occurs at the para position to the hydroxyl group, unless this position is blocked. youtube.com The general reaction scheme is as follows:

Step 1: Diazotization of this compound

Step 2: Azo Coupling with a Coupling Agent (e.g., Phenol)

While specific research detailing the synthesis of azo dyes directly from this compound is not prevalent in the provided search results, the fundamental principles of diazotization and azo coupling are broadly applicable to substituted anilines of this type. researchgate.net

Reactivity in Polycondensation and Polymerization Processes

Substituted anilines, including this compound, can participate in polymerization reactions to form polyanilines. These polymers are of interest due to their electrical conductivity and other functional properties. The polymerization of aniline derivatives can proceed through various mechanisms, including oxidative polymerization.

The reactivity of an aniline in polymerization is influenced by the nature and position of its substituents. The amino group is essential for the chain growth, while the ring substituents affect the polymer's properties, such as solubility and processability.

For this compound, the presence of the methyl and isopropyl groups would be expected to influence the resulting polymer's characteristics. The bulky isopropyl group, in particular, could affect the planarity of the polymer chains, which in turn would impact its electrical conductivity. However, it might also enhance the polymer's solubility in organic solvents, which is often a challenge with the parent polyaniline.

Although direct studies on the polymerization of this compound were not found, research on related substituted anilines provides insight. For example, the polymerization of other aniline derivatives has been successfully demonstrated. The general approach often involves chemical or electrochemical oxidation of the monomer.

The table below summarizes the general reactivity and expected influences of the substituents of this compound in these reactions, based on established chemical principles.

| Reaction Type | Role of this compound | Key Functional Group | Influence of Substituents (-CH3, -CH(CH3)2) | Expected Product Class |

| Diazotization | Starting Material (Nucleophile) | Primary Amine (-NH2) | Electron-donating groups activate the amine for reaction with the nitrosonium ion. | Diazonium Salt |

| Azo Coupling | Diazonium Salt Derivative (Electrophile) | Diazonium Group (-N2+) | Substituents on the ring can influence the electrophilicity of the diazonium ion. | Azo Compounds (Dyes) |

| Polymerization | Monomer | Primary Amine (-NH2) and Aromatic Ring | The bulky isopropyl group may increase solubility but potentially decrease the conductivity of the resulting polymer. | Substituted Polyaniline |

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, allowing for the determination of molecular properties based on the fundamental principles of quantum mechanics.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is used to determine the optimal three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure).

For a molecule like 4-Isopropyl-2-methylaniline, a DFT study would begin by optimizing the geometry to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a stable structure is reached. Key parameters obtained from such a study include bond lengths, bond angles, and dihedral angles. For instance, studies on substituted anilines have shown that substituents on the aromatic ring can influence the planarity of the amine group and the C-N bond length. nih.govchemrevlett.com

Once the geometry is optimized, DFT is used to calculate various electronic properties. The distribution of electron density, often visualized using molecular electrostatic potential (MEP) maps, can identify electron-rich and electron-poor regions of the molecule, which are indicative of sites susceptible to electrophilic or nucleophilic attack. chemrevlett.com Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is a critical parameter, providing insight into the molecule's chemical reactivity, kinetic stability, and electronic transitions. acs.org

| Vibrational Frequencies | Predicts the infrared spectrum, confirming structural features. | Frequency Calculation |

This table is illustrative and shows the types of data that would be generated in a DFT study of this compound.

While DFT is widely used, ab initio (from first principles) methods provide a more rigorous, and often more accurate, approach. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Configuration Interaction (CI), are computationally more demanding. researchgate.net

Coupled Cluster (CC) theory, particularly the "gold standard" CCSD(T) method (Coupled Cluster with Single, Double, and perturbative Triple excitations), is one of the most accurate methods available for calculating the energy of small to medium-sized molecules. mdpi.com For this compound, CCSD(T) calculations could provide highly accurate single-point energies for the optimized geometry obtained from DFT. These precise energy values are crucial for constructing accurate energetic profiles of reaction pathways, determining reaction enthalpies, and calculating activation barriers with high confidence. mdpi.comnih.gov For example, in studies of the atmospheric oxidation of aniline (B41778), CCSD(T) is often used to refine the energies of reactants, transition states, and products to ensure the kinetic models are as accurate as possible. mdpi.com

Reaction Pathway Modeling

Understanding how a molecule reacts is a primary goal of computational chemistry. Reaction pathway modeling charts the energetic course of a chemical transformation from reactants to products.

For a reaction to occur, molecules must overcome an energy barrier known as the activation energy (Ea). The peak of this barrier corresponds to the transition state (TS), a short-lived, high-energy configuration that is neither reactant nor product.

Computational methods are used to locate the precise geometry of the transition state and calculate its energy. This is a complex task, as the TS represents a first-order saddle point on the potential energy surface. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method are employed for this purpose. Once the TS is located, its energy relative to the reactants gives the activation energy. nih.gov Studies on the reactions of aniline derivatives, such as their oxidation by hydroxyl radicals, have successfully used DFT methods like M06-2X to map out multiple reaction pathways, including hydrogen abstraction from the amine group and radical addition to the aromatic ring, and to calculate the activation energy for each path. mdpi.comacs.org

After identifying a transition state, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that the located TS correctly connects the desired reactants and products. nih.gov An IRC analysis traces the minimum energy path downhill from the transition state in both the forward and reverse directions. nih.gov A successful IRC calculation provides a continuous path linking the reactant, the transition state, and the product, thereby validating the proposed reaction mechanism. nih.gov This analysis provides a detailed view of the geometric changes that occur throughout the reaction, such as bond breaking and formation.

Kinetic Modeling and Rate Coefficient Determinations

Kinetic modeling often employs Transition State Theory (TST) or more sophisticated methods like Rice-Ramsperger-Kassel-Marcus (RRKM) theory to calculate rate coefficients (k). mdpi.comnih.gov These theories use the calculated activation energies and vibrational frequencies of the reactants and the transition state to predict the rate of reaction as a function of temperature and pressure.

For instance, a computational study on the atmospheric reaction of 4-methyl aniline with OH radicals used RRKM theory to solve a master equation, yielding temperature- and pressure-dependent rate coefficients. mdpi.com Such models can predict the dominant reaction pathways under various conditions and estimate the atmospheric lifetime of the compound. mdpi.com The results from such a study would typically be presented as an Arrhenius expression for the rate coefficient.

Illustrative Reaction Pathway Data for a Hypothetical Reaction:

| Species | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|

| Reactants (4-IP-2-MA + Reagent) | 0.0 | M06-2X/6-311++G(d,p) |

| Transition State (TS1) | +15.2 | M06-2X/6-311++G(d,p) |

| Intermediate | -5.8 | M06-2X/6-311++G(d,p) |

| Transition State (TS2) | +8.1 | M06-2X/6-311++G(d,p) |

| Products | -22.5 | M06-2X/6-311++G(d,p) |

This table is a hypothetical representation of data that would be generated from reaction pathway modeling for this compound (4-IP-2-MA). The values are for illustrative purposes only.

Transition State Theory (TST) Applications

Transition State Theory (TST) is a fundamental concept in chemical kinetics that explains the rates of elementary chemical reactions. wikipedia.org It posits that reactants are in a quasi-equilibrium with an activated complex, known as the transition state, which is a specific molecular configuration at the highest point on a reaction's energy profile. wikipedia.orgyoutube.com The rate of the reaction is then determined by the rate at which this transition state complex converts into products. wikipedia.org

While TST has been less successful in calculating absolute reaction rate constants from first principles due to the need for precise potential energy surfaces, it is highly effective for calculating thermodynamic properties of activation, such as enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡), when experimental rate constants are available. wikipedia.org

Computational studies on analogous systems, such as the transformation of N-alkylanilines and the Bamberger rearrangement of phenylhydroxylamines, demonstrate the application of TST. researchgate.net Using methods like Density Functional Theory (DFT), researchers can model the reaction path and locate the transition state structure. researchgate.net For instance, in the acid-catalyzed transformation of N-isopropylaniline, a compound structurally related to this compound, computational analysis identified the transition state and calculated activation energies, revealing that an SN2 concerted mechanism is more favorable than a cyclic pathway. These calculations provide insight into geometric changes, such as bond elongation and the formation of partial bonds, as the molecule moves from reactant to product through the high-energy transition state.

Microcanonical Rice–Ramsperger–Kassel–Marcus (RRKM) Theory

The Rice–Ramsperger–Kassel–Marcus (RRKM) theory is a statistical model used to describe the rates of unimolecular reactions, where an energized molecule isomerizes or decomposes. ontosight.aiwikipedia.org The theory is built upon several key assumptions: the molecule is treated as a system of connected harmonic oscillators that can freely exchange energy, the rate of this intramolecular vibrational energy redistribution (IVR) is much faster than the rate of the reaction itself, and the reaction proceeds through a critical configuration (the transition state). wikipedia.org

RRKM theory enables the calculation of the microcanonical rate constant, k(E), which is dependent on the internal energy of the molecule. science.govresearchgate.net It improves upon the simpler Rice-Ramsperger-Kassel (RRK) theory by explicitly considering the individual vibrational and rotational states of both the energized reactant molecule and the transition state. oxfordreference.com

While no specific RRKM studies on this compound were found, the theory is widely applied to understand the decomposition and isomerization of complex organic molecules in the gas phase. science.govresearchgate.net For example, it has been used to calculate rate constants for the unimolecular dissociation of ethyl propanoate and to investigate the thermal decomposition of other large molecules. science.gov The application of RRKM theory to this compound would be essential for predicting its stability and reaction pathways under high-energy conditions, such as those found in mass spectrometry or pyrolysis.

Temperature and Pressure Dependence of Reaction Rates

The rates of chemical reactions involving substituted anilines are highly dependent on temperature. Studies on the oxidation of various anilines have shown that increasing the temperature accelerates the reaction rate. acs.org For example, the rates of oxidation for a series of 31 anilines were measured at 45, 55, and 65 °C to determine the activation parameters based on the Eyring relationship, which is derived from Transition State Theory. acs.org

The pressure dependence of reaction rates is particularly significant for unimolecular reactions in the gas phase. According to RRKM theory, the rate constant of such reactions can fall off at low pressures because the rate of collisional activation becomes insufficient to maintain the equilibrium population of energized molecules. science.gov Computational kinetics software can utilize RRKM theory to calculate rate constants in the fall-off regime between high-pressure and low-pressure limits. science.govresearchgate.net Therefore, a complete kinetic description of any gas-phase unimolecular reaction of this compound would require consideration of both temperature and pressure.

Structure-Reactivity and Structure-Property Relationships

The reactivity and physical properties of this compound are dictated by its molecular structure, specifically the nature and position of the methyl and isopropyl substituents on the aniline ring.

Computational Prediction of Steric and Electronic Effects on Reactivity

The methyl (-CH₃) and isopropyl (-CH(CH₃)₂) groups on the aromatic ring of this compound exert significant steric and electronic effects that govern its reactivity. Both are electron-donating groups (EDGs), which increase the electron density of the benzene (B151609) ring, particularly at the ortho and para positions relative to themselves. chemistrysteps.com This increased electron density activates the ring towards electrophilic aromatic substitution and increases the basicity of the amino group compared to unsubstituted aniline. chemistrysteps.com

Computational methods, such as DFT, are invaluable for dissecting these contributions. mdpi.com

Electronic Effects : The electron-donating nature of the alkyl groups makes the nitrogen atom's lone pair more available for protonation or for acting as a nucleophile. chemistrysteps.com Studies on other substituted anilines show that electron-releasing substituents accelerate reaction rates, for example, in oxidation reactions. researchgate.net

Steric Effects : The bulky isopropyl group and the adjacent methyl group create steric hindrance around the amino group and the ortho positions. This can influence the regioselectivity of reactions. For example, computational studies on the transformation of N-isopropylaniline highlight how steric hindrance from the aromatic ring affects the geometry of the transition state. Advanced computational techniques like Activation Strain Model (ASM) analysis combined with Natural Orbitals for Chemical Valence (NOCV) or Energy Decomposition Analysis (EDA) can quantitatively separate the steric and electronic contributions to the activation barrier of a reaction. mdpi.com

| Effect | Influence of Methyl & Isopropyl Groups | Consequence for Reactivity |

| Electronic | Electron-donating (Inductive and Hyperconjugation) | Increases electron density on the aromatic ring and the nitrogen atom. |

| Steric | Bulkiness of the groups, especially isopropyl. | Hinders access to the amino group and adjacent positions on the ring. |

This interactive table summarizes the dual roles of the alkyl substituents on the reactivity of the aniline core.

Equilibrium Isotope Effects in Protonation Equilibria

Equilibrium isotope effects (EIEs) are observed when an atom in a molecule is replaced by one of its isotopes, leading to a change in the equilibrium constant of a reaction. A common example is the replacement of hydrogen (H) with deuterium (B1214612) (D). Studying EIEs in protonation equilibria provides detailed information about the structure and bonding in the reactants and the protonated products.

Specifically for the protonation of an amine like this compound, comparing the basicity (pKb) in water (H₂O) versus heavy water (D₂O) can reveal subtle details about the N-H (or N-D) bond in the resulting ammonium (B1175870) cation and the hydrogen bonding interactions with the solvent. While specific experimental or computational studies on the EIE for this compound protonation were not identified in the performed search, this area of physical organic chemistry remains a powerful tool for probing reaction mechanisms at a deep level. Such an investigation would involve calculating the zero-point vibrational energies (ZPVE) of the amine and its conjugate acid in both isotopic forms, as the difference in ZPVE is the primary origin of the isotope effect.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes, diffusion, and interactions with other molecules like solvents or materials. nih.gov

While no specific MD simulation studies focused on this compound were found in the search results, this technique holds significant potential for investigating its properties. For instance, MD simulations could be employed to:

Analyze the solvation structure of this compound in different solvents.

Simulate its interaction with surfaces, polymers, or biological membranes, providing insight into its behavior in applied contexts.

Explore its conformational landscape and the dynamics of the isopropyl group's rotation.

MD simulations on related systems, such as peptides interacting with model membranes, demonstrate the power of this approach to correlate molecular-level interactions with macroscopic functional activity. nih.gov A similar approach for this compound could bridge the gap between its static structure and its dynamic function in various chemical environments.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Elucidation of Regioisomers and Stereoisomers

The synthesis of substituted aromatic compounds can often lead to the formation of various regioisomers. NMR spectroscopy is instrumental in distinguishing between these isomers, which possess the same molecular formula but differ in the substitution pattern on the aromatic ring. news-medical.netoxinst.com For 4-isopropyl-2-methylaniline, it is crucial to differentiate it from its isomers, such as 2-isopropyl-4-methylaniline. nih.gov

¹H NMR and ¹³C NMR spectroscopy are primary techniques for this purpose. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are highly sensitive to the positions of the substituents. news-medical.net In this compound, the aromatic protons would exhibit a specific splitting pattern and chemical shifts based on their relationship to the amino, methyl, and isopropyl groups. For instance, the proton situated between the methyl and amino groups would show a different chemical shift and coupling constant compared to the other aromatic protons.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), provide further confirmation of the structure. news-medical.net A ¹H-¹H COSY spectrum would show correlations between adjacent protons, helping to establish the connectivity within the aromatic ring and the isopropyl group. The ¹H-¹³C HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of all carbon signals in the molecule. oxinst.com By analyzing these spectra, the precise substitution pattern of this compound can be unequivocally determined, distinguishing it from all other possible regioisomers.

Table 1: Representative ¹H NMR Data for Substituted Anilines

| Compound | Solvent | Aromatic Protons (ppm) | Amine (NH₂) Proton (ppm) | Other Protons (ppm) | Reference |

| Aniline (B41778) | - | 6.66 (d), 6.74 (t), 7.14 (t) | 3.53 (br s) | - | rsc.org |

| 2-Methoxy aniline | DMSO | 6.48-6.78 (m) | 4.65 (br s) | 3.73 (s, OCH₃) | rsc.org |

| 3-Methyl aniline | DMSO | 6.29-6.87 (m) | 4.90 (s) | 2.13 (s, CH₃) | rsc.org |

| 4-Bromo aniline | CDCl₃ | 6.55 (d), 7.23 (d) | 3.65 (br s) | - | rsc.org |

| N-benzyl-N,2,4,6-tetramethylaniline | CDCl₃ | 6.84 (s) | - | 4.14 (s, N-CH₂), 2.65 (s, N-CH₃), 2.34 (s, 6H), 2.25 (s, 3H) | rsc.org |

This table presents representative data for analogous compounds to illustrate the principles of NMR spectroscopy in distinguishing substituted anilines. Specific data for this compound would require experimental measurement.

Conformational Analysis of this compound Derivatives

The functionalization of the amino group in this compound, for instance, through acylation, introduces a new layer of structural complexity. The rotation around the newly formed amide bond (C-N) can be restricted, leading to the existence of different conformers or rotamers at room temperature. nih.govrsc.org This phenomenon is of significant interest as the conformational preferences of such derivatives can influence their reactivity and biological activity.

Temperature-dependent NMR spectroscopy is a powerful technique to study these conformational dynamics. nih.gov At low temperatures, the interconversion between conformers may become slow enough on the NMR timescale to allow for the observation of distinct sets of signals for each conformer. As the temperature is increased, the rate of interconversion increases, leading to the broadening and eventual coalescence of these signals into a time-averaged spectrum. By analyzing the spectra at different temperatures, the energy barriers for bond rotation can be determined. nih.govrsc.org

For an N-acyl derivative of this compound, the presence of the bulky isopropyl group and the adjacent methyl group would likely influence the rotational barrier and the relative populations of the conformers. nih.gov This steric hindrance can be studied by analyzing the changes in the chemical shifts of the protons and carbons near the amide bond as a function of temperature. Such studies provide valuable insights into the three-dimensional structure and flexibility of these molecules in solution. acdlabs.com

Applications in Reaction Monitoring and Purity Assessment

NMR spectroscopy is not only a tool for structural elucidation but also a valuable technique for monitoring the progress of chemical reactions and assessing the purity of the final product. nih.gov The synthesis of this compound, for example, from the reduction of the corresponding nitro compound, can be monitored in real-time using in-line or on-line NMR setups. acs.org This allows for the optimization of reaction conditions by tracking the disappearance of starting materials and the appearance of the product.

Quantitative NMR (qNMR) is a highly accurate and non-destructive method for determining the purity of organic compounds. nih.govnih.govresearchgate.net Unlike chromatographic techniques, qNMR does not require a reference standard of the analyte itself. Instead, a certified internal standard of known concentration is added to the sample. acs.orgyoutube.com By comparing the integral of a specific, well-resolved signal of the analyte to the integral of a signal from the internal standard, the absolute purity of the analyte can be calculated. acs.orgyoutube.com This method is particularly useful for characterizing new compounds or for quality control purposes where high accuracy is required. For this compound, a distinct signal, for example, from the methyl group or the methine proton of the isopropyl group, could be used for quantification.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their bonding environment. These techniques are complementary and offer a comprehensive vibrational profile of the compound. youtube.com

Infrared (IR) Spectroscopic Analysis of Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. nist.gov The resulting IR spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups.

For this compound, the IR spectrum would exhibit characteristic bands for the N-H stretching vibrations of the primary amine group, typically in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic isopropyl and methyl groups would appear around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. Bending vibrations of the N-H and C-H bonds would be observed at lower frequencies. The specific positions and intensities of these bands can be influenced by the substitution pattern on the aniline ring.

Table 2: General IR Absorption Frequencies for Functional Groups in Substituted Anilines

| Functional Group | Vibration Type | Approximate Frequency (cm⁻¹) |

| N-H (Primary Amine) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Alkyl) | Stretching | 2850 - 2960 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| N-H | Bending (Scissoring) | 1590 - 1650 |

| C-N | Stretching | 1250 - 1360 |

This table provides general ranges for IR absorptions. The exact peak positions for this compound would be determined experimentally.

Raman Spectroscopy Applications

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light. youtube.com While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. This makes it particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

In the analysis of this compound, Raman spectroscopy would provide complementary information to the IR spectrum. The C-C stretching vibrations of the aromatic ring and the symmetric vibrations of the isopropyl group would likely produce strong signals in the Raman spectrum. By combining the data from both IR and Raman spectroscopy, a more complete vibrational assignment can be made, further confirming the structure of the molecule. nih.govnih.govresearchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and elemental formula of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The exact mass of this compound is calculated to be 149.120449483 Da. nih.govnih.gov This precise measurement, when compared to the experimentally determined value, confirms the molecular formula as C₁₀H₁₅N.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₅N | nih.govnih.gov |

| Exact Mass | 149.120449483 Da | nih.govnih.gov |

| Monoisotopic Mass | 149.120449483 Da | nih.govnih.gov |

This table presents the key high-resolution mass spectrometry data for this compound, confirming its elemental composition.

Under electron impact (EI) or other ionization methods in a mass spectrometer, this compound undergoes characteristic fragmentation, providing valuable clues about its structure. The fragmentation patterns of aromatic amines are influenced by the substituents on the aromatic ring and the amine group. libretexts.org

For amines, alpha-cleavage is a dominant fragmentation pathway. libretexts.orgyoutube.com This involves the cleavage of the C-C bond adjacent to the nitrogen atom. In the case of this compound, this could lead to the loss of a methyl group from the isopropyl substituent. Another common fragmentation pattern for aromatic compounds involves the formation of a stable tropylium (B1234903) ion or related structures. youtube.com The presence of the isopropyl group can also lead to the loss of a propyl radical. The analysis of the relative abundances of these fragment ions in the mass spectrum helps to piece together the structure of the parent molecule. The study of fragmentation mechanisms often involves techniques like tandem mass spectrometry (MS/MS) and isotopic labeling to propose and confirm specific fragmentation pathways. wvu.eduwvu.edu

X-ray Crystallography

Table 2: Representative Crystallographic Data for an Aniline Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1069 (3) |

| b (Å) | 4.7469 (2) |

| c (Å) | 12.9922 (4) |

| β (°) | 95.668 (2) |

| V (ų) | 620.27 (4) |

| Z | 2 |

This table, based on data for a related aniline derivative, N-[(E)-2,4-Dichlorobenzylidene]-4-methylaniline, illustrates the type of information obtained from an X-ray crystallographic study. researchgate.net

Co-crystallization is a technique used to form crystalline materials containing two or more different molecular components in a stoichiometric ratio. nih.gov This can be used to modify the physical properties of a compound. While no specific co-crystals of this compound were found in the search results, the potential for its co-crystallization exists. The amine group and the aromatic ring of this compound could engage in hydrogen bonding and π–π stacking interactions with a suitable co-former molecule. The resulting co-crystal would have a unique crystal structure, potentially leading to altered melting point, solubility, and stability. The design and characterization of co-crystals rely on understanding the intermolecular interactions that drive their formation. nih.gov

Other Advanced Characterization Techniques

The comprehensive analysis of this compound, particularly when utilized in catalytic applications, extends beyond routine spectroscopic methods. Advanced techniques such as X-ray Photoelectron Spectroscopy (XPS) and Nitrogen Physisorption provide critical insights into the surface properties and porous nature of materials incorporating this compound.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique used to determine the elemental composition and chemical and electronic states of the elements within a material. thermofisher.com When this compound is adsorbed onto a surface, such as a catalyst support, XPS can provide valuable information about the interactions at the molecular level.

The principle of XPS involves irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are ejected from the top 1-10 nanometers of the material. thermofisher.com The binding energy of these electrons can be calculated, which is characteristic of each element. Furthermore, shifts in the binding energy, known as chemical shifts, provide information about the oxidation state and local chemical environment of the element.

In the context of this compound, XPS analysis would focus on the core level spectra of carbon (C 1s), nitrogen (N 1s), and any elements of the substrate it is interacting with. For instance, if adsorbed on a graphite (B72142) electrode, changes in the C 1s and N 1s spectra can confirm the successful adsorption of the aniline derivative. acs.org

Detailed Research Findings:

The C 1s spectrum of this compound would be complex, with distinct peaks corresponding to the different carbon environments: the aromatic ring carbons, the methyl group carbon, and the isopropyl group carbons. The N 1s spectrum would show a characteristic peak for the amine group. Upon interaction with a catalyst surface, these peak positions could shift, indicating charge transfer or bond formation.

Hypothetical XPS Data for this compound Adsorbed on a Catalyst Surface:

The following interactive table presents hypothetical binding energy values for the core levels of this compound, both as a free molecule and when adsorbed on a generic catalyst support. These values are based on typical binding energies for similar organic compounds and the expected chemical shifts upon surface interaction.

| Element | Core Level | Chemical Environment | Hypothetical Binding Energy (eV) - Free Molecule | Hypothetical Binding Energy (eV) - Adsorbed on Catalyst |

| Carbon | C 1s | C-C/C-H (aromatic) | 284.8 | 285.0 |

| Carbon | C 1s | C-N | 286.3 | 286.5 |

| Carbon | C 1s | C-C (alkyl) | 285.5 | 285.7 |

| Nitrogen | N 1s | -NH2 | 399.5 | 400.0 |

Note: The increase in binding energy upon adsorption suggests a transfer of electron density from the aniline to the catalyst surface, which is a common interaction.

Nitrogen Physisorption for Material Porosity (when incorporated into catalysts)

When this compound is used as a precursor or a component in the synthesis of heterogeneous catalysts, or when it is involved in reactions catalyzed by porous materials like zeolites, the porosity of the catalyst is a critical parameter. mdpi.com Nitrogen physisorption at 77 K is the most common technique used to determine the specific surface area, pore volume, and pore size distribution of porous materials.

The method involves the adsorption of nitrogen gas onto the surface of the material at cryogenic temperature. By measuring the amount of nitrogen adsorbed at various relative pressures, an adsorption-desorption isotherm is generated. The shape of this isotherm provides qualitative information about the pore structure.

Detailed Research Findings:

The synthesis of substituted anilines, including those with isopropyl and methyl groups, can be achieved through alkylation reactions using zeolite catalysts. google.comresearchgate.net The efficiency and selectivity of these catalysts are strongly dependent on their porous structure.

Nitrogen physisorption analysis of such catalysts reveals key textural properties. For instance, the Brunauer-Emmett-Teller (BET) method is applied to the adsorption data to calculate the specific surface area. The pore size distribution is often determined using the Barrett-Joyner-Halenda (BJH) method for mesoporous materials or density functional theory (DFT) for microporous materials.

Studies on zeolite catalysts used for aniline alkylation show that the introduction of active species or modifications to the zeolite framework can alter the porosity. researchgate.net For example, creating a hierarchical pore structure with both micropores and mesopores can enhance diffusion and accessibility of bulky molecules like this compound to the active sites, thereby improving catalytic performance.

Hypothetical Nitrogen Physisorption Data for a Zeolite Catalyst Used in the Synthesis of this compound:

The interactive table below presents typical data that would be obtained from a nitrogen physisorption experiment on a zeolite catalyst, both before and after modification for enhanced catalytic activity.

| Parameter | Unit | Unmodified Zeolite | Modified Zeolite |

| BET Surface Area | m²/g | 450 | 550 |

| Total Pore Volume | cm³/g | 0.25 | 0.40 |

| Micropore Volume | cm³/g | 0.20 | 0.18 |

| Mesopore Volume | cm³/g | 0.05 | 0.22 |

| Average Pore Diameter | nm | 2.2 | 3.5 |

Note: The increase in BET surface area and total pore volume, particularly the significant increase in mesopore volume, in the modified zeolite would be indicative of a successful modification aimed at improving the catalytic performance for reactions involving larger molecules.

Applications of 4 Isopropyl 2 Methylaniline in Chemical Synthesis and Materials Science

Role as a Synthetic Intermediate

As a primary aromatic amine, 4-Isopropyl-2-methylaniline is a valuable intermediate in the synthesis of more complex molecules. Its amino group is a key functional site for a wide range of chemical transformations.

Precursor in the Synthesis of Complex Organic Molecules

While specific, large-scale applications of this compound as a direct precursor are not extensively documented in mainstream literature, its structural relatives, such as p-isopropylaniline, are known to be important intermediates. These related compounds are utilized in the synthesis of agrochemicals, including herbicides and pesticide additives, as well as in the pharmaceutical and dye industries google.com. The reactivity of the aniline (B41778) moiety allows for its conversion into a variety of functional groups and its incorporation into larger, more complex molecular frameworks. The synthesis of this compound itself is achieved through processes like the nitration of cumene (B47948) followed by reduction, indicating its availability for further chemical derivatization google.com.

Building Block for Nitrogen-Containing Heterocycles (e.g., Oxindoles)

Nitrogen-containing heterocycles are a critical class of compounds, forming the structural core of many pharmaceuticals and biologically active molecules. Substituted anilines are fundamental starting materials for constructing these ring systems. One notable example is the synthesis of oxindoles. Patented methodologies describe processes where anilines are converted into oxindoles by reaction with β-thio carboxylic esters or amides researchgate.net. This general synthesis involves the initial formation of an N-haloaniline, which then reacts to form an ortho-substituted aniline intermediate that is subsequently cyclized with an acid to yield the oxindole (B195798) structure researchgate.net. Given that this process is applicable to a range of substituted anilines, this compound represents a potential substrate for producing specifically substituted oxindoles, which are valuable scaffolds in medicinal chemistry.

Synthesis of Chiral Auxiliaries or Ligands

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to guide a chemical reaction towards a specific stereochemical outcome. While many chiral auxiliaries are derived from amino compounds, a review of available scientific literature does not provide specific examples or support for the use of this compound in the synthesis of chiral auxiliaries or ligands.

Application in Polymer Chemistry and Material Science

In the realm of materials science, the derivatives of this compound play a significant role, particularly in the formulation of high-performance polymers. The structural features of this aniline contribute to the thermal and mechanical properties of the final materials.

Curing Agent for Epoxy Resins and Polyurethanes

The most prominent application of this compound derivatives is as a curing agent for epoxy resins. Specifically, its dimer, 4,4′-Methylenebis(2-isopropyl-6-methylaniline) , is a well-established hardener google.comcymitquimica.com. This aromatic diamine is synthesized from its monomeric aniline precursor and is used to cross-link epoxy resins, forming a robust, three-dimensional network. The mechanism involves the nucleophilic attack of the amine groups on the epoxide rings of the resin, leading to a highly cross-linked and durable polymer .

The resulting epoxy systems exhibit high thermal stability and mechanical strength, making them suitable for demanding applications in the aerospace and electronics industries . The bulky isopropyl groups on the aniline rings provide steric hindrance that can influence the reactivity and pot life of the resin system, offering processing advantages over some traditional curing agents google.com.

Table 1: Comparative Properties of Amine Curing Agents

| Curing Agent | Pot Life | Key Features | Resulting Polymer Properties |

|---|---|---|---|

| 4,4′-Methylenebis(2-isopropyl-6-methylaniline) | Longer than conventional agents | Liquid or low-melting solid, good solubility in resins google.com | High heat-distortion temperature, good mechanical strength google.com |

| 4,4'-Methylenebis(2,6-diethylaniline) (MDEA) | Longer than MDA/m-PDA | Aromatic diamine hardener | Enhances thermal stability and mechanical properties |

| 4,4′-methylenedianiline (MDA) | Shorter | Common industrial standard | Standard performance, but with higher toxicity concerns researchgate.net |

| meta-phenylenediamine (m-PDA) | Shorter | Common industrial standard | Standard performance |

In polyurethane chemistry, anilines serve as the primary feedstock for the production of isocyanates, a key component of polyurethanes. The general industrial process involves the reaction of an aniline with formaldehyde (B43269) to produce a methylenedianiline (MDA) derivative, which is then treated with phosgene (B1210022) to yield methylene (B1212753) diphenyl diisocyanate (MDI) bloomtechz.com. MDI is a critical building block for a vast range of polyurethane products. The aromatic nature derived from the aniline precursor enhances the thermal stability and mechanical strength of the final polyurethane material bloomtechz.com.

Incorporation into High-Performance Thermosetting Polymers (e.g., Polyimides)

Aromatic polyimides are a class of high-performance thermosetting polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties mdpi.com. Research has focused on developing safer alternatives to traditional polyimides, which often use toxic monomers. In this context, a derivative of the this compound family, 4,4′-methylenebis(5-isopropyl-2-methylaniline) , has been used to synthesize a thermosetting polyimide oligomer known as PMR-PCy researchgate.net.

This novel polyimide was developed as a non-toxic replacement for PMR-15, a widely used material in aerospace applications that is based on the mutagenic compound methylene dianiline (MDA) researchgate.net. The study demonstrated that the polyimide derived from the substituted bisaniline exhibits excellent material properties, making it a viable and safer alternative.

Table 2: Research Findings on PMR-PCy (Polyimide from a this compound Derivative)

| Property | Finding | Significance |

|---|---|---|

| Monomer | 4,4′-methylenebis(5-isopropyl-2-methylaniline) | A less toxic, sustainable bisaniline derived from p-cymene (B1678584) researchgate.net |

| Glass Transition Temp. (Tg) | 323 °C | Indicates high thermal stability suitable for high-temperature applications researchgate.net |

| Thermo-oxidative Stability | Good | Demonstrates durability under high-temperature, oxidative conditions researchgate.net |

| Water Uptake | 3% after 24h in boiling water | Shows good resistance to environmental moisture, important for aerospace composites researchgate.net |

| Toxicity | Found to be non-mutagenic in the Ames test | Confirms the low-toxicity profile, making it a safer alternative to MDA-based polyimides researchgate.net |

The incorporation of the bulky isopropyl and methyl groups from the aniline precursor into the polyimide backbone contributes to the polymer's properties, including its processability and final performance characteristics. This research highlights the critical role that specifically substituted anilines play in the design of next-generation, high-performance materials researchgate.net.

Development of Materials with Enhanced Mechanical and Thermal Properties

The incorporation of substituted anilines, such as this compound, into polymer chains is a strategy for modifying the properties of the resulting materials. While polyaniline itself is known for its electrical conductivity, its processability is often limited due to poor solubility. rroij.com The introduction of alkyl groups onto the aniline monomer, like the methyl and isopropyl groups in this compound, can improve solubility in common solvents. rroij.comresearchgate.net

Research on copolymers of aniline with its derivatives, such as 2-methylaniline, has shown that these modifications directly influence the polymer's characteristics. rroij.com The presence of the alkyl groups can disrupt the close packing of polymer chains, which may lead to increased solubility but can also result in lower electrical conductivity. rroij.com The steric hindrance provided by the isopropyl group in this compound is expected to contribute significantly to the processability of polymers derived from it. Functionalized polyanilines often exhibit new properties that lead to different technological applications. mdpi.com For instance, the synthesis of copolymers of 2-methylaniline with 2-aminobenzoic acid has been shown to yield materials with higher conductivity when polymerized at room temperature, which is attributed to a more ordered chain conformation and homogeneous protonation. rroij.com

Contributions to Crosslink Density and Material Stability

The stability and structure of polymeric materials are heavily dependent on the nature of the monomer units and the extent of crosslinking between polymer chains. The amine group in this compound provides a reactive site for polymerization and crosslinking reactions. In the context of polyanilines, the polymerization process itself involves the formation of dimers and oligomers through head-to-tail and tail-to-tail coupling of aniline radical cations. mdpi.com

The substitution pattern on the aniline ring influences the polymerization pathway and the final polymer architecture. The methyl and isopropyl groups on the ring can affect the reactivity of the monomer and the potential for side reactions or branching, thereby influencing the crosslink density. In studies of similar substituted polyanilines, it has been noted that certain structures can lead to branched forms of the polymer, which would inherently alter the material's network structure and stability. researchgate.net While specific data on this compound's role in crosslinking is not detailed, its structural features suggest it can be used to control polymer morphology and, consequently, its long-term stability.

Applications in Catalysis

The field of catalysis has benefited significantly from the development of custom-designed ligands that can tune the reactivity and selectivity of metal centers. Aromatic amines are crucial precursors for many of these ligands.

This compound serves as a valuable precursor for the synthesis of ligands used in transition metal catalysis. The steric bulk provided by the isopropyl group is a key feature for enhancing catalytic turnover and stability in reactions such as C-H activation. Its derivatives can be reacted with metal precursors, like palladium(II) acetate, to form cyclometalated complexes known as palladacycles, which are effective catalysts for cross-coupling reactions.

The design of multidentate ligands often incorporates aniline-type fragments. These ligands can create specific coordination environments around a metal, furnishing unusual electronic and steric properties that are not easily achieved with standard phosphine (B1218219) or amine ligands. rsc.org This tailored environment can lead to highly reactive catalysts for various bond activation and nucleophilic addition reactions. nih.gov For example, complex ligands derived from substituted benzimidazoles, which are related to anilines, have been used to create metallacarbatrane structures with metals like copper and nickel, demonstrating novel bonding and reactivity. rsc.org

| Ligand/Complex Type | Metal Center | Potential Catalytic Application | Reference |

| Palladacycle Complexes | Palladium (Pd) | Suzuki-Miyaura cross-coupling, C-H activation | |

| Pincer-type Ligands | Iron (Fe), Nickel (Ni) | Hydrogenation of alkenes | nih.gov |

| Tris(imidazolyl)silyl Ligands | Copper (Cu), Nickel (Ni), Zinc (Zn) | Formation of metallacarbatranes, isomerization | rsc.org |

Beyond being a ligand precursor, the fundamental structure of this compound is relevant to organic catalytic processes where an aromatic amine is a key reactant. Its primary role in this context is as a building block for more complex catalytic structures rather than as a direct organocatalyst itself. The electronic and steric properties imparted by the methyl and isopropyl groups can be harnessed to control the outcomes of catalytic cycles where the aniline moiety is transformed.

Industrial and Fine Chemical Syntheses

One of the most significant industrial applications of primary aromatic amines like this compound is in the synthesis of azo dyes. unb.canih.gov Azo dyes represent the largest class of synthetic colorants and are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) connecting two aromatic rings. nih.govijasrm.com

The synthesis is a well-established two-step process:

Diazotization: this compound is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). This converts the primary amine group (-NH₂) into a highly reactive diazonium salt (-N₂⁺Cl⁻). nih.govsphinxsai.com

Azo Coupling: The resulting diazonium salt, which is a potent electrophile, is then reacted with a coupling component. This component is an electron-rich aromatic compound, such as a phenol (B47542) or another aniline derivative. nih.govjchemrev.com The diazonium ion attacks the para-position of the coupling component in an electrophilic aromatic substitution reaction to form the stable azo compound. nih.gov

The specific shade of the resulting dye is determined by the complete conjugated system of the final molecule, including the substituents on both the original aniline and the coupling partner. The methyl and isopropyl groups on the this compound moiety would influence the final color, as well as properties like solubility and fastness.

| Step | Reactants | Intermediate/Product | General Conditions | Reference |

| 1. Diazotization | This compound, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | 4-Isopropyl-2-methylbenzenediazonium chloride | 0–5 °C, Aqueous solution | nih.govsphinxsai.com |

| 2. Azo Coupling | Diazonium salt, Electron-rich aromatic (e.g., a phenol or aniline) | Azo Dye | Maintained low temperature, pH adjusted based on coupler | unb.canih.gov |

General Industrial Chemical Intermediates

This compound, a substituted aniline derivative, serves as a crucial building block in the synthesis of more complex chemical compounds. Its utility as an intermediate stems from the reactivity of the amino group attached to the aromatic ring, which allows it to be a precursor in various industrial applications, including the manufacture of dyes and potentially agrochemicals.

The compound is structurally part of the alkyl-substituted aniline family. google.com While specific industrial applications for this compound are not extensively documented in public literature, its role can be inferred from the well-established chemistry of anilines and related compounds like p-isopropylaniline. These compounds are known intermediates in the synthesis of herbicides, pesticides, pharmaceuticals, and materials such as paints and dyes. google.com

A primary application for aniline derivatives is in the production of azo dyes. unb.ca This long-established class of synthetic colorants is created through a process known as azo coupling. The synthesis begins with the diazotization of a primary aromatic amine, such as this compound. In this reaction, the amine is treated with nitrous acid (usually generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt. This highly reactive intermediate is then coupled with another aromatic compound, a "coupling component," to form the final azo dye, which contains the characteristic -N=N- azo linkage that acts as a chromophore. unb.ca The specific substituents on both the aniline precursor and the coupling agent determine the final color and properties of the dye.

The production process for this compound itself involves multiple steps. One patented method starts with isopropylbenzene (cumene) as the initial raw material. google.com The process involves the homogeneous nitration of cumene in a concentrated sulfuric acid medium to produce a nitroisopropylbenzene mixture. This mixture is then subjected to reduction, for example using iron powder, to convert the nitro group into an amino group, yielding the final this compound product after separation. google.com This synthesis route highlights its position as a downstream product of bulk petrochemicals, intended for further chemical transformation.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 2-methyl-4-propan-2-ylaniline nih.gov |

| Molecular Formula | C₁₀H₁₅N nih.gov |

| Molecular Weight | 149.23 g/mol nih.gov |